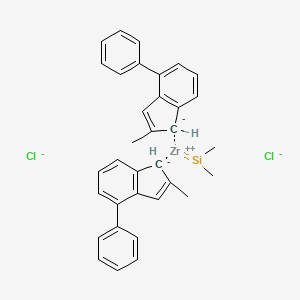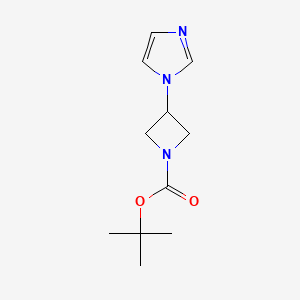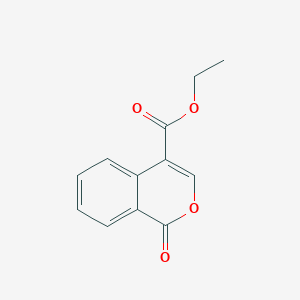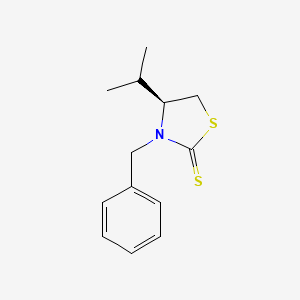
(4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione
Übersicht
Beschreibung
(4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione, commonly known as BPTT, is a thiazolidine derivative that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. BPTT is a sulfur-containing heterocyclic compound that possesses a unique structural configuration, making it an ideal candidate for various therapeutic applications.
Wirkmechanismus
The mechanism of action of BPTT is not fully understood, but it is believed to act through multiple pathways. BPTT has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. Additionally, BPTT has been shown to induce the production of ROS, leading to the activation of caspases and subsequent apoptosis in cancer cells.
Biochemical and Physiological Effects:
BPTT has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, improve insulin sensitivity, and inhibit the growth of bacteria. BPTT has also been shown to increase the expression of heat shock proteins, which are involved in cellular protection and repair mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
BPTT has several advantages for lab experiments, including its high purity and yield, and its diverse pharmacological activities. However, BPTT has some limitations, including its potential toxicity and the need for further studies to elucidate its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of BPTT. One possible direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
BPTT has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, anti-diabetic, and anti-bacterial activities. BPTT has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, BPTT has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Eigenschaften
IUPAC Name |
(4S)-3-benzyl-4-propan-2-yl-1,3-thiazolidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NS2/c1-10(2)12-9-16-13(15)14(12)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABWDBYSVPORGG-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CSC(=S)N1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CSC(=S)N1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70776765 | |
| Record name | (4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70776765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158554-90-6 | |
| Record name | (4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70776765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



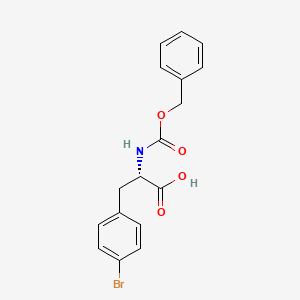
![N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3243564.png)
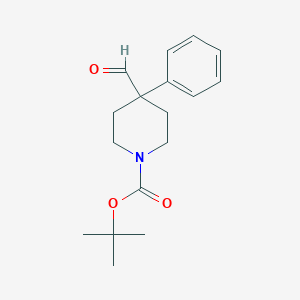
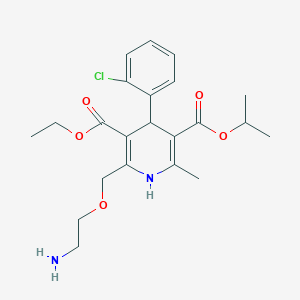
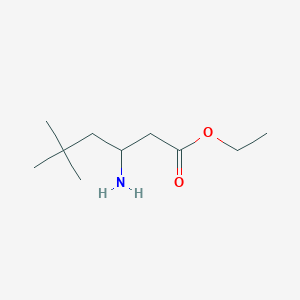


![Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane](/img/structure/B3243619.png)
![1H-Benz[e]indolium, 3-[(4-carboxyphenyl)methyl]-1,1,2-trimethyl-, bromide (1:1)](/img/structure/B3243625.png)
